molecular formula C10H11NO2 B2393639 3-(2-Hydroxyethyl)indolin-2-one CAS No. 3690-95-7

3-(2-Hydroxyethyl)indolin-2-one

Cat. No. B2393639
CAS RN: 3690-95-7
M. Wt: 177.203
InChI Key: DBCZFYRBPSLGDS-UHFFFAOYSA-N
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Description

“3-(2-Hydroxyethyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .


Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

One of the synthesized compounds has been unambiguously confirmed by single crystal XRD analysis . This suggests that the molecular structure of “this compound” can be determined using similar methods.


Chemical Reactions Analysis

The synthesized 3-hydroxyindolin-2-one derivatives, when treated with an inorganic base at high temperature, lead to an interesting o-arylated product of 1,3-cyclohexandione . This indicates that “this compound” can undergo further chemical reactions under certain conditions.

Scientific Research Applications

Tyrosine Kinase Inhibitors

3-Substituted indolin-2-ones, including variants like 3-(2-Hydroxyethyl)indolin-2-one, have been explored as tyrosine kinase inhibitors, demonstrating selectivity toward different receptor tyrosine kinases (RTKs). These compounds inhibit ligand-dependent autophosphorylation of RTKs at submicromolar levels, suggesting potential applications in the development of drugs targeting specific RTKs for disease treatment (Sun et al., 1998).

Anti-Inflammatory Agents

The anti-inflammatory properties of 3-substituted-indolin-2-one derivatives have been studied, with findings showing that these compounds can inhibit nitric oxide production and suppress pro-inflammatory cytokines. This suggests their potential as anti-inflammatory drugs (Kim et al., 2023).

Anticancer and Antimicrobial Activity

Certain 3-substituted indolin-2-one derivatives exhibit in vitro cytotoxic activity against various cancer cell lines and specific antibacterial activity against strains like S. aureus. This indicates their potential as lead molecules in anticancer and antimicrobial drug development (Bikshapathi et al., 2017).

Synthetic Methodology

Research into the synthesis of indolin-2-ones includes the development of methods for acetylating indoles from indolin-2-ones, as well as the creation of mono-, di-, and tri-acetylated indoles, demonstrating the compound's versatility in organic synthesis (Jha et al., 2011).

Small Molecule Drug Discovery

Indolin-2-ones, including this compound, are recognized as a privileged heterocycle in medicinal chemistry. They have been explored for their potential in treating cancer, with various synthetic strategies and structure-activity relationships studied for optimizing their anticancer efficacy (Chaudhari et al., 2021).

Applications in Organic Chemistry

The compound has been used in organic chemistry as an intermediate for synthesizing various molecules, including dopaminergic agonists and protein kinase inhibitors (Matera et al., 2014).

Future Directions

The synthesis of 3-substituted-3-hydroxy-indolin-2-ones, including “3-(2-Hydroxyethyl)indolin-2-one”, has potential for future research . Given the wide range of biological activities associated with indole derivatives , these compounds could be explored for their potential therapeutic applications.

properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-4,8,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCZFYRBPSLGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stifling mixture of oxindole (5.7 g, 43 mmol) and Raney nickel (10 g) in ethane-1,2-diol (100 mL) was heated in an autoclave. After the reaction was complete, the mixture was filtered and the excess of diol was removed under vacuum. The residual oil was triturated with hexane to give 3-(2-hydroxy-ethyl)-1,3-dihydro-indol-2-one as a colorless crystalline solid (4.6 g, 70%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

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